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Compound of Interest

Compound Name: 3-Chloro-2-hydroxybenzonitrile

Cat. No.: B169180 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Chloro-2-hydroxybenzonitrile (CAS No. 13073-27-3), a key intermediate in various chemical

syntheses. This document is intended for researchers, scientists, and professionals in drug

development, offering detailed spectral analysis and experimental methodologies.

Compound Information
Property Value

Chemical Name 3-Chloro-2-hydroxybenzonitrile

Synonyms 2-Chloro-6-cyanophenol

CAS Number 13073-27-3

Molecular Formula C₇H₄ClNO

Molecular Weight 153.57 g/mol

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for 3-Chloro-2-
hydroxybenzonitrile.
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¹H and ¹³C NMR Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the

structure of organic molecules. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide

detailed information about the chemical environment of each atom. While specific experimental

spectra for 3-Chloro-2-hydroxybenzonitrile are available from commercial suppliers like

ChemicalBook, representative data based on the analysis of structurally similar compounds are

presented below.[1]

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift
(ppm)

Multiplicity Integration Assignment

~7.5 - 7.8 m 1H Aromatic CH

~7.2 - 7.4 m 1H Aromatic CH

~6.9 - 7.1 m 1H Aromatic CH

~5.0 - 6.0 br s 1H -OH (phenolic)

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (ppm) Assignment

~155 - 160 C-OH

~135 - 140 C-Cl

~130 - 135 Aromatic CH

~120 - 125 Aromatic CH

~115 - 120 Aromatic CH

~115 - 120 C-CN

~110 - 115 -CN
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Infrared (IR) Spectroscopy Data
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The

IR spectrum of 3-Chloro-2-hydroxybenzonitrile exhibits characteristic absorption bands

corresponding to its phenolic hydroxyl, nitrile, and chloro-aromatic moieties.

Table 3: Key IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment

3200 - 3600 Broad O-H stretch (phenolic)

~2230 Sharp C≡N stretch (nitrile)

1580 - 1620 Medium C=C stretch (aromatic ring)

1450 - 1500 Medium C=C stretch (aromatic ring)

1200 - 1300 Strong C-O stretch (phenol)

700 - 800 Strong C-Cl stretch (aromatic)

Mass Spectrometry (MS) Data
Mass spectrometry (MS) provides information about the molecular weight and fragmentation

pattern of a compound. For 3-Chloro-2-hydroxybenzonitrile, the mass spectrum is expected

to show a molecular ion peak and characteristic isotopic patterns due to the presence of a

chlorine atom.

Table 4: Predicted Mass Spectrometry Data
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m/z Relative Intensity (%) Assignment

153 ~100
[M]⁺ (with ³⁵Cl isotope),

Molecular Ion

155 ~33
[M+2]⁺ (with ³⁷Cl isotope),

Isotopic Molecular Ion

125 Variable [M - CO]⁺

98 Variable [M - CO - HCN]⁺

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above.

NMR Spectroscopy
Sample Preparation: A solution of 3-Chloro-2-hydroxybenzonitrile is prepared by

dissolving 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g.,

CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR

spectrometer.

¹H NMR: A standard single-pulse experiment is performed. Key parameters include a

spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3

seconds.

¹³C NMR: A proton-decoupled pulse sequence is used to obtain a spectrum with single lines

for each carbon atom. A wider spectral width (e.g., 240 ppm) is used, and a longer

acquisition time and a larger number of scans are typically required to achieve a good signal-

to-noise ratio.

Data Processing: The raw data (Free Induction Decay) is processed using a Fourier

transform, followed by phase and baseline correction. Chemical shifts are referenced to the

residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
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Infrared (IR) Spectroscopy
Sample Preparation: A small amount of solid 3-Chloro-2-hydroxybenzonitrile is placed

directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR)

spectrometer. A background spectrum of the clean ATR crystal is first collected. Then, the

sample spectrum is acquired over a range of 4000 to 400 cm⁻¹. Typically, 16 to 32 scans are

co-added to improve the signal-to-noise ratio.

Data Processing: The final spectrum is presented in terms of transmittance or absorbance as

a function of wavenumber (cm⁻¹).

Mass Spectrometry
Sample Introduction: The sample is introduced into the mass spectrometer via a direct

insertion probe or after separation using gas chromatography (GC-MS).

Ionization: Electron ionization (EI) at 70 eV is a common method for generating ions.

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) using a

quadrupole or time-of-flight (TOF) mass analyzer.

Data Acquisition: The mass spectrum is recorded, showing the relative abundance of each

ion.

Visualizations
Experimental Workflow for Spectroscopic Analysis
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Caption: A general workflow for the spectroscopic analysis of 3-Chloro-2-
hydroxybenzonitrile.
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Caption: Interrelation of spectroscopic data for the structural elucidation of the compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b169180?utm_src=pdf-body-img
https://www.benchchem.com/product/b169180?utm_src=pdf-custom-synthesis
https://www.chemicalbook.com/SpectrumEN_13073-27-3_HNMR.htm
https://www.benchchem.com/product/b169180#spectroscopic-data-nmr-ir-ms-of-3-chloro-2-hydroxybenzonitrile
https://www.benchchem.com/product/b169180#spectroscopic-data-nmr-ir-ms-of-3-chloro-2-hydroxybenzonitrile
https://www.benchchem.com/product/b169180#spectroscopic-data-nmr-ir-ms-of-3-chloro-2-hydroxybenzonitrile
https://www.benchchem.com/product/b169180#spectroscopic-data-nmr-ir-ms-of-3-chloro-2-hydroxybenzonitrile
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b169180?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b169180?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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